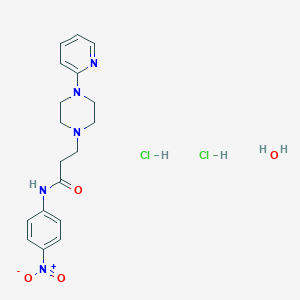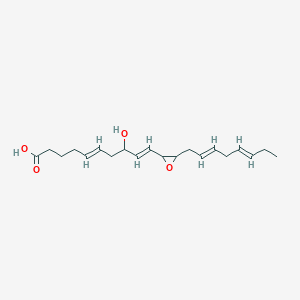
8-Hydroxy-11,12-epoxyeicosa-5,10,14,17-tetraenoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Hydroxy-11,12-epoxyeicosa-5,10,14,17-tetraenoic acid (HEET) is a bioactive lipid mediator that is produced by the oxidation of arachidonic acid. It is a member of the family of epoxyeicosatrienoic acids (EETs), which are known to have a wide range of biological activities. HEET has been shown to play a role in various physiological and pathological processes, including inflammation, angiogenesis, and cancer.
Wirkmechanismus
8-Hydroxy-11,12-epoxyeicosa-5,10,14,17-tetraenoic acid exerts its biological effects by binding to specific receptors, such as the peroxisome proliferator-activated receptor (PPAR) and the transient receptor potential vanilloid 4 (TRPV4) ion channel. 8-Hydroxy-11,12-epoxyeicosa-5,10,14,17-tetraenoic acid has been shown to activate PPAR and inhibit TRPV4, leading to the modulation of various cellular processes, such as gene expression, ion channel activity, and cell proliferation.
Biochemische Und Physiologische Effekte
8-Hydroxy-11,12-epoxyeicosa-5,10,14,17-tetraenoic acid has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), and to reduce the expression of adhesion molecules, such as intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1). 8-Hydroxy-11,12-epoxyeicosa-5,10,14,17-tetraenoic acid has also been shown to inhibit angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF) and its receptor (VEGFR).
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 8-Hydroxy-11,12-epoxyeicosa-5,10,14,17-tetraenoic acid in lab experiments is its stability and ease of synthesis. 8-Hydroxy-11,12-epoxyeicosa-5,10,14,17-tetraenoic acid can be synthesized in large quantities using enzymatic or chemical methods, and it is stable under various conditions. However, one of the limitations of using 8-Hydroxy-11,12-epoxyeicosa-5,10,14,17-tetraenoic acid in lab experiments is its potential toxicity. 8-Hydroxy-11,12-epoxyeicosa-5,10,14,17-tetraenoic acid has been shown to have cytotoxic effects on certain cell types, and its use in vivo may require further investigation.
Zukünftige Richtungen
There are several future directions for the research on 8-Hydroxy-11,12-epoxyeicosa-5,10,14,17-tetraenoic acid. One area of research is the development of novel therapeutic agents based on 8-Hydroxy-11,12-epoxyeicosa-5,10,14,17-tetraenoic acid. 8-Hydroxy-11,12-epoxyeicosa-5,10,14,17-tetraenoic acid analogs and derivatives could be synthesized and tested for their efficacy in various disease models. Another area of research is the elucidation of the molecular mechanisms underlying the biological effects of 8-Hydroxy-11,12-epoxyeicosa-5,10,14,17-tetraenoic acid. The identification of novel receptors and signaling pathways could provide new insights into the therapeutic potential of 8-Hydroxy-11,12-epoxyeicosa-5,10,14,17-tetraenoic acid. Additionally, the development of novel methods for the synthesis and purification of 8-Hydroxy-11,12-epoxyeicosa-5,10,14,17-tetraenoic acid could facilitate its use in various research applications.
Synthesemethoden
The synthesis of 8-Hydroxy-11,12-epoxyeicosa-5,10,14,17-tetraenoic acid can be achieved by the oxidation of arachidonic acid using various methods, such as chemical synthesis or enzymatic oxidation. One of the most commonly used methods is the enzymatic oxidation of arachidonic acid by cytochrome P450 (CYP) enzymes.
Wissenschaftliche Forschungsanwendungen
8-Hydroxy-11,12-epoxyeicosa-5,10,14,17-tetraenoic acid has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-angiogenic, and anti-cancer properties. 8-Hydroxy-11,12-epoxyeicosa-5,10,14,17-tetraenoic acid has also been investigated for its potential use in the treatment of cardiovascular diseases, diabetes, and neurodegenerative disorders.
Eigenschaften
CAS-Nummer |
103188-13-2 |
|---|---|
Produktname |
8-Hydroxy-11,12-epoxyeicosa-5,10,14,17-tetraenoic acid |
Molekularformel |
C20H30O4 |
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
(5E,9E)-8-hydroxy-10-[3-[(2E,5E)-octa-2,5-dienyl]oxiran-2-yl]deca-5,9-dienoic acid |
InChI |
InChI=1S/C20H30O4/c1-2-3-4-5-6-10-13-18-19(24-18)16-15-17(21)12-9-7-8-11-14-20(22)23/h3-4,6-7,9-10,15-19,21H,2,5,8,11-14H2,1H3,(H,22,23)/b4-3+,9-7+,10-6+,16-15+ |
InChI-Schlüssel |
GBSGALHVICSTLU-AXVKERTGSA-N |
Isomerische SMILES |
CC/C=C/C/C=C/CC1C(O1)/C=C/C(C/C=C/CCCC(=O)O)O |
SMILES |
CCC=CCC=CCC1C(O1)C=CC(CC=CCCCC(=O)O)O |
Kanonische SMILES |
CCC=CCC=CCC1C(O1)C=CC(CC=CCCCC(=O)O)O |
Synonyme |
8-hydroxy-11,12-epoxyeicosa-5,10,14,17-tetraenoic acid hepoxilin A4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



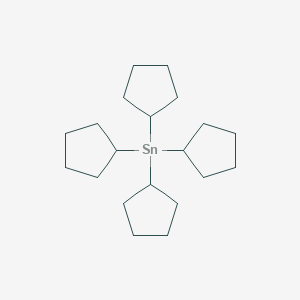
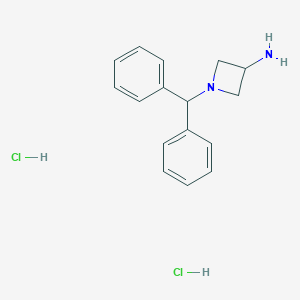
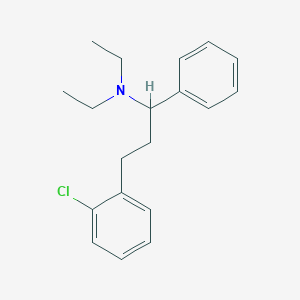
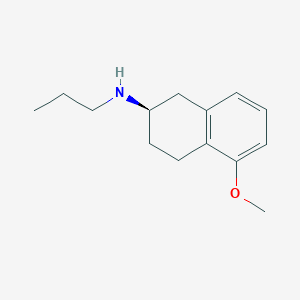
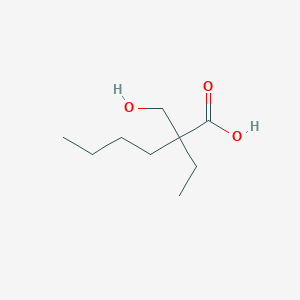
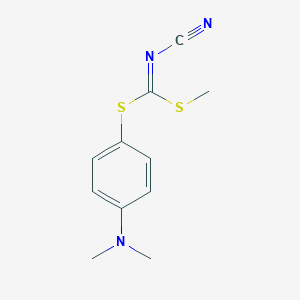
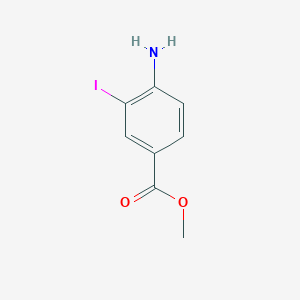
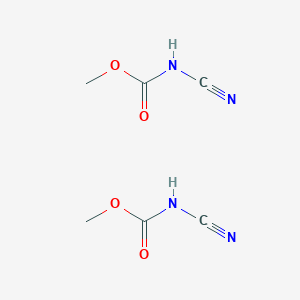
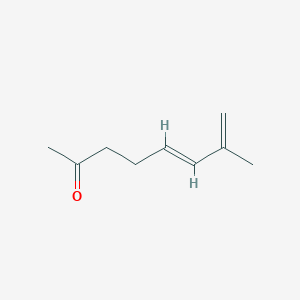
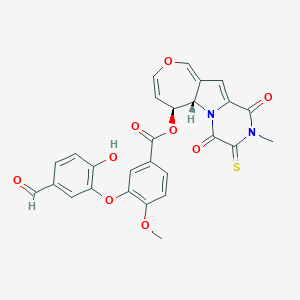
![1,4-Dimethyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B9246.png)
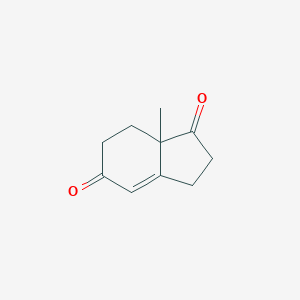
![1,7,7-Trimethylspiro[bicyclo[2.2.1]heptane-3,1'-cyclopentane]-2-ol](/img/structure/B9250.png)
